molecular formula C9H6N4S B8372932 N-Cyano-N'-(4-cyanophenyl)-Thiourea

N-Cyano-N'-(4-cyanophenyl)-Thiourea

Cat. No.: B8372932
M. Wt: 202.24 g/mol
InChI Key: KUDUVNLFJZOSPM-UHFFFAOYSA-N
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Description

N-Cyano-N’-4-cyanophenylthiourea is an organic compound with the molecular formula C9H6N4S It is characterized by the presence of both cyano and thiourea functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyano-N’-4-cyanophenylthiourea can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenyl isothiocyanate with cyanamide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of N-Cyano-N’-4-cyanophenylthiourea often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-4-cyanophenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the thiourea group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thiourea derivatives with various substituents.

Scientific Research Applications

N-Cyano-N’-4-cyanophenylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.

    Industry: It is used in the production of dyes, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of N-Cyano-N’-4-cyanophenylthiourea involves its interaction with molecular targets such as enzymes and proteins. The cyano and thiourea groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Similar structure but lacks the cyano groups.

    N-Cyano-N’-phenylthiourea: Similar but with only one cyano group.

    N-Cyano-N’-4-methylphenylthiourea: Similar but with a methyl group instead of a cyano group.

Uniqueness

N-Cyano-N’-4-cyanophenylthiourea is unique due to the presence of two cyano groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

1-cyano-3-(4-cyanophenyl)thiourea

InChI

InChI=1S/C9H6N4S/c10-5-7-1-3-8(4-2-7)13-9(14)12-6-11/h1-4H,(H2,12,13,14)

InChI Key

KUDUVNLFJZOSPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=S)NC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The suspension of monosodium cyanamide (4.3 g, 67.2 mmol) in absolute ethanol (170 mL) was slowly treated with 4-cyanophenylisothiocyanate (10.75 g, 67.2 mmol). The reaction was allowed to stir at room temperature for 1 hour and then heated at 75° C. for 4 hours. The reaction was cooled to room temperature and the colorless solid was filtered and washed with ethanol to give the title A compound (10.0 g), m.p. >250° C.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
10.75 g
Type
reactant
Reaction Step Two

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